Cas no 1805979-48-9 (Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate)

Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromomethyl group, cyano substituent, and difluoromethyl moiety—make it a valuable building block for introducing functional diversity in heterocyclic chemistry. The bromomethyl group facilitates further alkylation or substitution reactions, while the electron-withdrawing cyano and difluoromethyl groups enhance reactivity in nucleophilic or cross-coupling processes. This compound is particularly useful in the development of bioactive molecules due to its ability to serve as a precursor for modified pyridine derivatives. Its stability under standard handling conditions and compatibility with common organic solvents further contribute to its practicality in synthetic applications.
Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate structure
1805979-48-9 structure
Product name:Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate
CAS No:1805979-48-9
MF:C12H11BrF2N2O2
Molecular Weight:333.128749132156
CID:4806774

Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate
    • インチ: 1S/C12H11BrF2N2O2/c1-2-19-10(18)3-9-8(4-13)11(12(14)15)7(5-16)6-17-9/h6,12H,2-4H2,1H3
    • InChIKey: MMNHCNRIZSHIFK-UHFFFAOYSA-N
    • SMILES: BrCC1=C(C(F)F)C(C#N)=CN=C1CC(=O)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 359
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 63

Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029039425-1g
Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate
1805979-48-9 95%
1g
$3,010.80 2022-04-01
Alichem
A029039425-250mg
Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate
1805979-48-9 95%
250mg
$999.60 2022-04-01
Alichem
A029039425-500mg
Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate
1805979-48-9 95%
500mg
$1,836.65 2022-04-01

Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate 関連文献

Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetateに関する追加情報

Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate (CAS No. 1805979-48-9): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate, identified by its CAS number 1805979-48-9, represents a sophisticated intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its pyridine core functionalized with a bromomethyl group, a cyano substituent, and a difluoromethyl moiety, has garnered significant attention due to its utility in the synthesis of bioactive molecules. The strategic placement of these functional groups endows the compound with unique reactivity, making it a valuable building block for the development of novel therapeutic agents.

The bromomethyl group at the 3-position of the pyridine ring is particularly noteworthy, as it serves as a versatile handle for further functionalization through nucleophilic substitution reactions. This reactivity has been leveraged in the construction of complex heterocyclic frameworks, which are prevalent in many pharmacologically active compounds. The presence of the cyano group at the 5-position introduces an electron-withdrawing effect, which can modulate the electronic properties of the molecule and influence its interactions with biological targets. Additionally, the difluoromethyl group, located at the 4-position, is well-documented for its ability to enhance metabolic stability and binding affinity in drug candidates.

In recent years, Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate has found application in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes implicated in cancer progression. The combination of the bromomethyl, cyano, and difluoromethyl groups allows for precise tuning of physicochemical properties such as solubility, lipophilicity, and bioavailability—critical factors in drug design. Moreover, the pyridine scaffold itself is a privileged structure in medicinal chemistry, frequently appearing in approved drugs due to its favorable interactions with biological macromolecules.

The growing interest in fluorinated compounds has further highlighted the significance of Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate. Fluoro substituents are renowned for their ability to improve pharmacokinetic profiles and enhance binding to protein targets. The specific positioning of two fluorine atoms on the pyridine ring not only contributes to these advantages but also provides additional handles for derivatization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations have been instrumental in constructing diverse libraries of pharmacologically relevant molecules.

The versatility of Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate extends beyond kinase inhibition; it has also been explored in the development of antiviral and antibacterial agents. The ability to introduce modifications at multiple positions on the pyridine core allows chemists to fine-tune molecular properties for optimal activity against specific pathogens. For example, recent research has focused on leveraging this intermediate to develop novel compounds with enhanced efficacy against drug-resistant strains of bacteria. Such efforts underscore the importance of innovative intermediates like Ethyl 3-(bromomethyl)-5-(cyanometallic compounds that contribute significantly to addressing global health challenges.

The synthetic methodologies employed in generating Ethyl 3-(

The future prospects for Ethyl 3-(

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